alpha-Bromo-2-chlorophenylacetic acid

Descripción general

Descripción

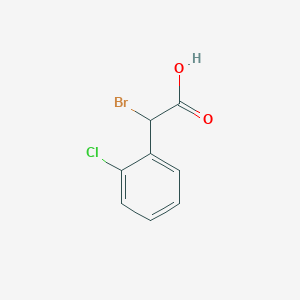

Alpha-Bromo-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Reduction Reactions: The compound can be reduced to form 2-chlorophenylacetic acid by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products:

Substitution: 2-chlorophenylacetic acid derivatives.

Reduction: 2-chlorophenylacetic acid.

Oxidation: 2-chlorophenylacetic acid or corresponding ketones

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

ABCPA is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. Notably, it plays a crucial role in the production of clopidogrel, a widely used antiplatelet medication. The synthesis process involves the reaction of ABCPA with other reagents to yield clopidogrel and its derivatives, which are essential for treating cardiovascular conditions .

Case Study: Clopidogrel Synthesis

A significant application of ABCPA is demonstrated in the synthesis of clopidogrel hydrogensulfate. The method involves esterification and subsequent reactions that enhance the yield and purity of the final product. This process not only showcases ABCPA's utility in creating effective medications but also highlights its importance in pharmaceutical manufacturing with a reported yield exceeding 90% .

Agricultural Chemistry

Formulation of Herbicides and Pesticides

ABCPA is employed in the development of herbicides and pesticides, contributing to effective crop protection strategies while minimizing environmental impact. Its brominated structure enhances biological activity, making it a valuable component in agrochemical formulations .

Example: Herbicide Development

In one application, ABCPA has been integrated into formulations aimed at controlling specific weed species, demonstrating improved efficacy compared to traditional herbicides. This application underscores ABCPA's role in sustainable agricultural practices by providing alternatives that reduce chemical load on ecosystems .

Biochemical Research

Enzyme Inhibition Studies

Research involving ABCPA has focused on its potential as an enzyme inhibitor. Studies have shown that it can selectively inhibit certain enzymes, providing insights into new therapeutic targets for drug development .

Case Study: Receptor Binding Analysis

ABCPA has been utilized in receptor binding studies to understand interactions at the molecular level. Such research is pivotal for developing drugs that target specific receptors involved in various diseases, including cancer and metabolic disorders .

Material Science

Production of Specialty Polymers

In material science, ABCPA is used to synthesize specialty polymers and resins that enhance material properties for industrial applications. Its unique chemical structure allows for modifications that improve durability and performance under various conditions .

Example: Polymer Enhancement

Research has indicated that incorporating ABCPA into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries .

Analytical Chemistry

Standard Reference Material

ABCPA serves as a standard reference material in analytical chemistry, particularly in chromatography and spectroscopy. Its consistent properties make it an essential component for ensuring accurate measurements and reliable data across various laboratory settings .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Clopidogrel synthesis with >90% yield |

| Agricultural Chemistry | Formulation of herbicides and pesticides | Enhanced efficacy in controlling specific weed species |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Targeting specific receptors for drug development |

| Material Science | Production of specialty polymers enhancing material properties | Improved thermal stability in polymer applications |

| Analytical Chemistry | Standard reference material for chromatography and spectroscopy | Ensures accurate measurements in laboratory settings |

Mecanismo De Acción

The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring influence the compound’s reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine atom enhances the compound’s ability to participate in various chemical transformations .

Comparación Con Compuestos Similares

Alpha-Bromophenylacetic acid: Similar structure but lacks the chlorine substituent.

2-Chlorophenylacetic acid: Similar structure but lacks the bromine substituent.

Alpha-Bromo-4-chlorophenylacetic acid: Similar structure with bromine and chlorine substituents at different positions

Uniqueness: Alpha-Bromo-2-chlorophenylacetic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry .

Actividad Biológica

Alpha-Bromo-2-chlorophenylacetic acid (ABCPA), with the chemical formula CHBrClO and a molecular weight of 249.49 g/mol, is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by recent studies and data.

- IUPAC Name : 2-bromo-2-(2-chlorophenyl)acetic acid

- CAS Number : 29270-30-2

- Molecular Weight : 249.49 g/mol

- InChIKey : XHAPROULWZYBGA-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 249.49 g/mol |

| Purity | ≥98% |

Synthesis

ABCPA can be synthesized through various chemical processes, often involving the bromination of phenylacetic acid derivatives. A notable method includes the reaction of 2-chlorophenylacetic acid with bromine in the presence of a suitable solvent, yielding high purity products with yields typically exceeding 70% in optimized conditions .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of ABCPA derivatives. A specific investigation focused on Schiff base derivatives synthesized from ABCPA demonstrated significant anti-diabetic effects in both in vitro and in vivo models. The study reported that these derivatives effectively reduced blood glucose levels and improved lipid profiles in alloxan-induced diabetic mice:

- Experimental Setup : Mice were administered doses of 2.5 and 5 mg/kg body weight for 15 days.

- Results :

- Normalization of total cholesterol (TC), triacylglycerol (TG), and low-density lipoprotein cholesterol (LDL-C).

- Increased levels of high-density lipoprotein cholesterol (HDL-C).

The compounds exhibited strong α-glucosidase inhibitory activity, with IC values significantly lower than that of the standard drug acarbose, indicating their potential as therapeutic agents for managing non-insulin-dependent diabetes mellitus (NIDDM) .

Mechanistic Insights

The mechanism by which ABCPA derivatives exert their antidiabetic effects involves competitive inhibition of the α-glucosidase enzyme, crucial for carbohydrate metabolism. Molecular docking studies revealed interactions with key catalytic residues, suggesting a targeted approach to enzyme inhibition .

Case Studies

-

Case Study on Antidiabetic Activity :

- Objective : To evaluate the efficacy of ABCPA derivatives in diabetic models.

- Findings : The derivatives not only reduced hyperglycemia but also corrected dyslipidemia associated with diabetes.

- : These findings support further development of ABCPA-based compounds as potential antidiabetic drugs.

- Pharmacological Evaluation :

Propiedades

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Can α-bromo-2-chlorophenylacetic acid be used to separate mixtures of molecules that are mirror images of each other (enantiomers)?

A1: Yes, α-bromo-2-chlorophenylacetic acid can be utilized for the resolution of racemic mixtures. A study demonstrated its effectiveness in resolving various α-halo carboxylic acids when combined with copper(II) acetate monohydrate and optically pure O,O'-dibenzoyltartaric acid (DBTA) []. This method leverages the formation of a binuclear copper(II) complex with D-DBTA dianion, enabling the separation of the desired enantiomer. Interestingly, α-bromo-2-chlorophenylacetic acid itself was observed to undergo spontaneous racemization in acetonitrile solution. This characteristic led to a process known as crystallization-induced dynamic resolution (CIDR), resulting in yields exceeding 50% for the resolved enantiomer [].

Q2: Are there any computational studies on derivatives of α-bromo-2-chlorophenylacetic acid for potential therapeutic applications?

A2: Yes, computational studies have been conducted on hydrazone derivatives of α-bromo-2-chlorophenylacetic acid, specifically compounds 4a and 4b, revealing potential antidiabetic properties []. These compounds were predicted to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by interacting with key catalytic residues Asp214 and Asp349 []. This computational finding was further supported by in vitro assays, demonstrating the potential of these derivatives as therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.